1-(3-Aminopyridin-4-yl)piperidin-3-ol
Description
The exploration of novel molecular architectures is a cornerstone of modern drug discovery and chemical biology. Within this landscape, the compound 1-(3-Aminopyridin-4-yl)piperidin-3-ol represents a confluence of well-established pharmacophoric elements with the potential for novel biological activity. Its structure, which marries an aminopyridine moiety with a piperidinol ring, positions it as a subject of interest for probing complex biological systems.
The field of medicinal chemistry is continually seeking to expand beyond "flat," two-dimensional aromatic compounds into a more three-dimensional chemical space. rsc.org Saturated heterocyclic systems, such as piperidine (B6355638), are central to this effort as they offer rigid, well-defined three-dimensional conformations. rsc.org The prioritization of new scaffolds is a significant challenge, with a vast number of possible ring systems available, yet only a small fraction are utilized in approved drugs. digitellinc.com The design of new molecules often involves the use of "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets. nih.gov
The pyridine-piperidine scaffold is one such privileged structure. The transition from a flat pyridine (B92270) to a puckered piperidine ring introduces significant conformational complexity and sp³ character, which is often associated with improved pharmacological properties. rsc.orgresearchgate.net The compound this compound fits squarely within this modern design paradigm, offering a 3D architecture that is desirable for developing novel therapeutic agents. rsc.org
The history of the core components of this compound is rooted in the foundational period of organic chemistry. Pyridine was first isolated in 1849 by the Scottish scientist Thomas Anderson from oil derived from heating animal bones. wikipedia.org Its structure was later proposed to be analogous to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, a fact confirmed by its reduction to piperidine. wikipedia.org
Piperidine itself was first reported in 1850 by Anderson and independently in 1852 by the French chemist Auguste Cahours, who named it after obtaining it from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.org The industrial production of piperidine is now primarily achieved through the hydrogenation of pyridine. wikipedia.org
The synthesis of derivatives of these scaffolds has been a subject of intense study for over a century. A significant milestone was the Hantzsch pyridine synthesis, reported in 1881, which provided a versatile method for creating a wide range of pyridine derivatives. wikipedia.org These historical developments laid the groundwork for the synthesis and exploration of more complex molecules like this compound.
The rationale for a focused investigation of this compound stems from the established biological significance of its constituent parts.
The Piperidine Scaffold: The piperidine ring is a cornerstone of medicinal chemistry, found in numerous natural alkaloids and over 70 commercially available drugs, including blockbusters. wikipedia.orgresearchgate.netarizona.edu Its derivatives have been employed in a vast range of therapeutic areas, acting as CNS modulators, anticoagulants, antihistamines, and anticancer agents. arizona.eduijnrd.org The introduction of chiral centers on the piperidine ring can further enhance biological activity and selectivity, as well as improve pharmacokinetic properties. researchgate.net
The Aminopyridine Moiety: Aminopyridines are a class of heterocyclic compounds that have been extensively studied for their diverse and potent biological activities. sciencepublishinggroup.comresearchgate.net They are known to interact with various enzymes and receptors, leading to a wide array of pharmacological effects. rsc.org Several drugs, such as the multiple sclerosis treatment Dalfampridine, are based on the aminopyridine structure. researchgate.net
The Hydroxyl Group: The presence of a hydroxyl group on the piperidine ring (forming a piperidinol) can significantly influence the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds with biological targets. ontosight.aiajchem-a.com This functional group can be crucial for modulating the compound's activity and pharmacokinetic profile.
The combination of these three structural features in a single molecule provides a compelling basis for its investigation. The pyridine-piperidine core offers a proven scaffold, the aminopyridine group introduces a high potential for biological activity, and the hydroxyl group allows for fine-tuning of its properties.
Despite the strong rationale for its study, the current research landscape for this compound is nascent. A review of the scientific literature reveals a significant gap in knowledge specifically concerning this compound. While extensive research exists on the broader classes of pyridine-piperidine scaffolds, aminopyridines, and piperidinols, dedicated studies on this particular molecule are not readily found in peer-reviewed publications.
The compound is listed in the catalogs of chemical suppliers, indicating its availability for research purposes. cymitquimica.com However, this also suggests that its synthesis and biological characterization are still in the early stages of exploration. The lack of published data on its synthesis, physicochemical properties, and biological activity represents a clear and significant gap in the current understanding of this molecule. Future research will be necessary to elucidate its potential applications in chemical biology and drug discovery.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₃O | cymitquimica.com |
| Molecular Weight | 193.25 g/mol | cymitquimica.com |
Table 2: Overview of Constituent Scaffolds and Moieties
| Scaffold/Moiety | Common Biological Activities/Significance | Example Compounds/Drugs |
|---|---|---|
| Piperidine | CNS modulation, anticancer, antiviral, antimalarial, analgesic, anti-inflammatory, antipsychotic | Haloperidol, Risperidone, Raloxifene, Methylphenidate researchgate.netarizona.eduijnrd.orgatamanchemicals.com |
| Pyridine | Antihistaminic, antibacterial, antiviral, antitubercular | Sulfapyridine, Nicotine, Niacin, Isoniazid britannica.com |
| Aminopyridine | Potassium channel blocking, anti-inflammatory, antibacterial, anticancer | Dalfampridine, Crizotinib, Mepyramine rsc.orgresearchgate.net |
| Piperidinol | Central nervous system effects, muscarinic receptor antagonism | (Used as intermediates and in various bioactive compounds) ontosight.ai |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(3-aminopyridin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H15N3O/c11-9-6-12-4-3-10(9)13-5-1-2-8(14)7-13/h3-4,6,8,14H,1-2,5,7,11H2 |
InChI Key |
SFEFTKKYPGTSJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=NC=C2)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 1 3 Aminopyridin 4 Yl Piperidin 3 Ol
Retrosynthetic Analysis and Strategic Disconnections for the Core Scaffold
A retrosynthetic analysis of 1-(3-aminopyridin-4-yl)piperidin-3-ol identifies the most strategic bond disconnections to simplify the molecule into readily available or synthetically accessible starting materials. The most logical and common disconnection is the C-N bond between the pyridine (B92270) C4 carbon and the piperidine (B6355638) nitrogen atom. This disconnection is characteristic of N-arylation reactions, which are a cornerstone of modern organic synthesis for constructing such linkages. tandfonline.comrug.nl
This primary disconnection reveals two key synthons: a 3-aminopyridine (B143674) moiety functionalized with a leaving group (such as a halogen) at the 4-position, and piperidin-3-ol. This approach simplifies the complex target into two distinct heterocyclic fragments, allowing for a convergent synthesis where each fragment can be prepared and optimized separately before the final coupling step.
Further disconnection of the piperidin-3-ol synthon, particularly if stereochemical control is desired, leads to a prochiral precursor such as N-protected 3-piperidone. This allows for the introduction of chirality via asymmetric reduction, a common strategy for producing enantiomerically pure intermediates. derpharmachemica.commdpi.comchemicalbook.com The 3-amino-4-halopyridine precursor can be retrosynthetically traced back to the inexpensive and commercially available 3-aminopyridine. nih.gov
Development of Novel Synthetic Pathways to this compound
Based on the retrosynthetic analysis, forward synthetic strategies can be devised. The key step is the formation of the C(aryl)-N(piperidine) bond, which can be achieved through several powerful cross-coupling methodologies.
The synthesis of this compound demands precise control over selectivity at multiple levels.
Regioselectivity : The coupling reaction must selectively form a bond at the C4 position of the pyridine ring. This is achieved by using a 3-amino-4-halopyridine as the electrophilic partner. The halogen atom at C4 serves as the specific site for coupling, while the amino group at C3 activates the ring for nucleophilic substitution and directs the regiochemical outcome. nih.govacs.org
Chemoselectivity : The molecule contains two nucleophilic nitrogen atoms: the 3-amino group on the pyridine and the secondary amine of the piperidine ring. During the coupling step, the piperidine nitrogen must react selectively over the pyridine's amino group. This can be managed by using a 3-(protected-amino)-4-halopyridine, where a protecting group like tert-butyloxycarbonyl (Boc) temporarily masks the C3-amino functionality. Alternatively, the inherent higher nucleophilicity of the secondary aliphatic amine of piperidine compared to the aromatic amine often allows for selective reaction under carefully controlled conditions.
Stereoselectivity : The hydroxyl group at the C3 position of the piperidine ring creates a chiral center. To synthesize a single enantiomer of the target compound, a stereoselective approach is essential. This is most effectively accomplished by starting with an enantiomerically pure piperidin-3-ol building block. Modern biocatalytic methods, such as the asymmetric reduction of N-Boc-3-piperidone using ketoreductase enzymes or whole-cell systems, provide a highly efficient and green route to (S)- or (R)-1-Boc-3-hydroxypiperidine with excellent optical purity. derpharmachemica.commdpi.comchemicalbook.com This chiral intermediate can then be carried forward in the synthesis, ensuring the final product's stereochemical integrity.
Catalysis is central to the efficient construction of the this compound scaffold. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for forming C-N bonds and is ideally suited for this synthesis. rug.nlwikipedia.org
This reaction involves the coupling of an aryl halide (3-amino-4-halopyridine) with an amine (piperidin-3-ol) in the presence of a palladium catalyst and a suitable base. The efficacy of the Buchwald-Hartwig amination has been dramatically improved through the development of specialized, bulky, and electron-rich phosphine (B1218219) ligands. youtube.com These ligands facilitate the key steps of the catalytic cycle—oxidative addition, amine coordination, deprotonation, and reductive elimination—leading to higher yields and broader substrate scope. wikipedia.org
Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Typical Solvent |
|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane |
An alternative, often complementary, approach is Nucleophilic Aromatic Substitution (SNAr). In this method, the electron-deficient pyridine ring, activated by the adjacent nitrogen atom and potentially a directing group, is attacked by the nucleophilic piperidine. youtube.com While SNAr can sometimes be performed thermally, it can be sluggish. youtube.com The reaction can be accelerated using Lewis acid catalysts (e.g., ZnCl₂) which coordinate to the pyridine nitrogen, further increasing the ring's electrophilicity and facilitating the substitution. researchgate.net
Optimizing the synthesis of this compound with respect to environmental impact involves several green chemistry principles.
Biocatalysis : As mentioned, the use of enzymes (ketoreductases) for the asymmetric synthesis of the chiral piperidin-3-ol intermediate is a prime example of green chemistry. derpharmachemica.comchemicalbook.com These reactions are typically run in aqueous media under mild conditions, avoiding harsh reagents and heavy metals.
Energy Efficiency : Microwave-assisted synthesis has emerged as a valuable tool for promoting reactions like N-arylation. researchgate.netresearchgate.net Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reaction profiles.
Use of Greener Solvents : Efforts to replace traditional, hazardous organic solvents like toluene or dioxane with more environmentally benign alternatives (e.g., 2-methyl-THF, cyclopentyl methyl ether, or even water where possible) are a key focus of green process development. biosynce.com
Synthesis of Structural Analogues and Derivatives of this compound
The synthetic routes established for the parent compound are highly adaptable for creating a library of structural analogues. This allows for systematic investigation of structure-activity relationships in drug discovery programs.
By modifying the 3-amino-4-halopyridine precursor, various substituents can be introduced onto the pyridine ring. The synthesis of this precursor often starts with 3-aminopyridine, which can be protected and then subjected to directed ortho-metalation followed by quenching with an electrophile to install a group at the C4 position. nih.gov Alternatively, starting with already substituted pyridines allows for the synthesis of a wide array of analogues.
For example, introducing electron-withdrawing or electron-donating groups onto the pyridine ring can modulate the electronic properties and potential biological activity of the final compound. The flexibility of the Buchwald-Hartwig and SNAr reactions often tolerates a wide range of functional groups, making this exploration feasible.
Table 2: Synthesis of Pyridine Moiety Derivatives
| Desired Substituent at C5/C6 | Synthetic Strategy / Starting Material | Resulting Precursor |
|---|---|---|
| 5-Fluoro | Start with 5-Fluoro-3-aminopyridine | 5-Fluoro-3-amino-4-halopyridine |
| 6-Methyl | Start with 2-Methyl-5-aminopyridine | 6-Methyl-3-amino-4-halopyridine |
| 5-Methoxy | Start with 5-Methoxy-3-aminopyridine | 5-Methoxy-3-amino-4-halopyridine |
This systematic modification allows researchers to fine-tune the properties of the core scaffold, providing a powerful tool for developing new chemical entities.
Modifications of the Piperidine Ring System
The piperidine moiety is a cornerstone of many pharmacologically active agents, and its substitution pattern can significantly influence the parent molecule's properties. Modifications to the piperidine ring of this compound can be approached by either synthesizing substituted piperidin-3-ol precursors before their coupling with the aminopyridine fragment or by direct functionalization of the pre-formed heterocyclic system.
Direct C-H functionalization represents a modern and efficient approach to introduce substituents. For instance, photoredox-catalyzed α-amino C-H arylation can be used to install aryl groups on the carbon atom adjacent to the piperidine nitrogen. However, in the case of this compound, the tertiary amine linkage to the pyridine ring means that functionalization would target other positions. Palladium-catalyzed C(sp3)–H arylation at unactivated positions, such as C-4, offers another route, though regioselectivity can be a challenge.
A more traditional and often more controlled method involves the de novo synthesis of a substituted piperidine ring. This can be achieved through various methods, including the catalytic hydrogenation of corresponding substituted pyridine precursors. For example, a methyl group can be introduced to create α-methyl multi-substituted piperidines, which are found in several natural alkaloids. researchgate.net The stereoselective synthesis of substituted piperidines is crucial, and methods like organocatalytic enantioselective intramolecular aza-Michael reactions can yield enantiomerically enriched products. researchgate.net
Below is a table summarizing potential modifications and the synthetic strategies that could be employed.
| Modification Type | Synthetic Strategy | Potential Reagents/Catalysts | Notes |
| Alkylation/Arylation at C2/C6 | C-H Functionalization | Photoredox catalysts (e.g., Ir(ppy)₃), Pd catalysts | Regioselectivity can be challenging. |
| Alkylation/Arylation at C4/C5 | Multi-step synthesis of piperidinol precursor | Grignard reagents, organolithium reagents | Allows for precise control of stereochemistry. |
| Introduction of Spirocyclic Systems | Synthesis from spirocyclic precursors | N/A | Can alter the conformational rigidity and physicochemical properties of the molecule. |
Derivatization at the Hydroxyl and Amine Functional Groups
The hydroxyl group on the piperidine ring and the primary amino group on the pyridine ring are key sites for derivatization, allowing for modulation of polarity, hydrogen bonding capacity, and metabolic stability.
Hydroxyl Group Derivatization: The secondary alcohol at the C-3 position of the piperidine ring can be readily derivatized through several standard organic reactions:
Etherification: Formation of ethers can be achieved via reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) and then reacted with an alkyl halide. This modification can introduce a variety of alkyl or aryl groups, altering the molecule's lipophilicity.
Esterification: Esters can be formed by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine or triethylamine (B128534). This introduces an acyl group and can serve as a strategy to create prodrugs, which may be hydrolyzed in vivo to release the active parent compound.
Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(3-aminopyridin-4-yl)piperidin-3-one. This transformation fundamentally changes the geometry and electronic properties of the piperidine ring.
Amine Group Derivatization: The primary aromatic amine at the C-3 position of the pyridine ring is a versatile handle for a wide range of chemical transformations:
Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This is a common method to explore the impact of substituents on biological activity. Studies on the acetylation of aminopyridines show that 3-aminopyridine undergoes direct acetylation at the amino nitrogen. Current time information in Oost-Vlaanderen, BE.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. cambridgemedchemconsulting.combiotage.com This functional group is a well-known bioisostere for amides and can significantly alter the acidity and hydrogen bonding properties of the molecule. nih.gov
Alkylation: While direct alkylation can be challenging due to potential reaction at the more basic pyridine ring nitrogen, reductive amination with aldehydes or ketones provides a controlled method for introducing alkyl groups.
The following table outlines representative derivatization reactions for the functional groups.
| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |
| Piperidine C3-Hydroxyl | Etherification | Alkyl halide, NaH | Ether |
| Piperidine C3-Hydroxyl | Esterification | Acyl chloride, Pyridine | Ester |
| Pyridine C3-Amine | Acylation | Acetic anhydride, Triethylamine | Amide |
| Pyridine C3-Amine | Sulfonylation | Benzenesulfonyl chloride, Pyridine | Sulfonamide |
Incorporation of Isosteric and Bioisosteric Replacements
Bioisosterism, the replacement of a functional group or moiety with another that retains similar physical or chemical properties and biological activity, is a cornerstone of medicinal chemistry. wikipedia.orgnih.gov This strategy can be used to improve potency, selectivity, and pharmacokinetic properties.
Piperidine Ring Replacements: The piperidine ring itself can be replaced with other cyclic or acyclic structures to alter conformation, basicity, and lipophilicity.
Azaspiro[3.3]heptanes: These strained bicyclic systems have been proposed as effective bioisosteres for the piperidine ring. researchgate.netenamine.net They can lead to improved solubility and metabolic stability while maintaining a similar spatial arrangement of substituents. researchgate.netenamine.net
Morpholine (B109124): Replacing the piperidine with a morpholine ring introduces an oxygen atom, which can act as a hydrogen bond acceptor and generally reduces the basicity of the ring nitrogen.
Pyrrolidine: A five-membered ring analogue could be explored to assess the impact of ring size on the molecule's conformational preferences.
Functional Group Bioisosteres:
Hydroxyl Group: The hydroxyl group can be replaced with other groups of similar size and polarity. A common bioisostere is the fluorine atom, which can participate in hydrogen bonding and is similar in size but more lipophilic. u-tokyo.ac.jpresearchgate.net Another replacement is the amino group , which also has hydrogen bonding capabilities. u-tokyo.ac.jp
Amine Group: The primary amine can be replaced with a hydroxyl or thiol group, which are classical monovalent bioisosteres. u-tokyo.ac.jp
Pyridine Ring: The 3-aminopyridine moiety can be replaced with other heteroaromatic systems like pyrimidine, pyrazine, or imidazole (B134444) to modulate electronic properties and potential interactions with biological targets.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Piperidine Ring | 2-Azaspiro[3.3]heptane | Improve metabolic stability, alter lipophilicity. researchgate.netenamine.net |
| Piperidine Ring | Morpholine Ring | Reduce basicity, introduce H-bond acceptor. cambridgemedchemconsulting.com |
| C3-Hydroxyl Group | Fluorine Atom | Increase metabolic stability, modulate lipophilicity. researchgate.net |
| C3-Amino Group | Hydroxyl Group | Classical bioisostere, alters H-bonding profile. u-tokyo.ac.jp |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purification of synthetic intermediates and the final this compound derivatives is critical for obtaining accurate biological data. The polar and basic nature of these compounds often requires specialized purification techniques.
Chromatography:
Flash Column Chromatography: This is the most common method for purification in a research setting. Due to the basicity of the piperidine and pyridine nitrogens, tailing on standard silica (B1680970) gel is a common issue. This can often be mitigated by adding a small percentage of a basic modifier, such as triethylamine or ammonia (B1221849) in methanol, to the eluent. nih.gov For highly polar compounds, reversed-phase chromatography using C18-functionalized silica with water/acetonitrile or water/methanol gradients is a viable alternative. u-tokyo.ac.jp In some cases, specialized stationary phases like amine-bonded silica can be effective for purifying very polar compounds using aqueous normal-phase chromatography. researchgate.net
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain highly pure material, preparative HPLC is often employed. Both normal-phase and reversed-phase conditions can be used, and the choice depends on the specific properties of the compound being purified.
Crystallization: Crystallization is a powerful purification technique, particularly for scaling up, as it can be more cost-effective and efficient than chromatography for large quantities. nih.gov The final compound or its key intermediates, if solid, can be purified by recrystallization from an appropriate solvent or solvent system. For basic compounds like this compound, crystallization of a salt form (e.g., hydrochloride or tartrate) can often yield highly pure, crystalline material which may be easier to handle than the free base. enamine.net Finding suitable crystallization conditions often involves screening various solvents and temperatures. nih.gov
Scale-Up Considerations for Academic Research Applications
Transitioning a synthetic route from a milligram-scale discovery setting to a gram-scale or larger for more extensive studies in an academic lab presents several challenges. kewaunee.in While not aimed at industrial production, academic scale-up requires careful planning to ensure safety, efficiency, and reproducibility.
Reaction Conditions: Reactions that are easily controlled on a small scale can become problematic when scaled up. Exothermic reactions, for example, require more efficient heat management. The rate of reagent addition may need to be carefully controlled to maintain a steady internal temperature.
Mixing: Efficient mixing becomes more critical in larger reaction vessels to ensure homogeneity and prevent localized concentration gradients, which can lead to side reactions.
Purification Strategy: While flash chromatography is standard for small-scale purification, it becomes cumbersome and solvent-intensive for multi-gram quantities. At this scale, crystallization becomes a much more attractive option for purification. biotage.com Developing a robust crystallization procedure early in the process can save significant time and resources during scale-up. nih.gov For example, in some piperidine syntheses, the poor solubility of certain reagents like cesium carbonate made their use difficult when scaling up, necessitating a switch to more soluble alternatives. researchgate.net
Safety: Handling larger quantities of reagents and solvents increases potential risks. A thorough safety assessment of the reaction, considering factors like exothermicity, gas evolution, and the toxicity of all materials, is essential before attempting a scale-up. labmanager.com
Equipment: The transition from small round-bottom flasks to larger multi-neck flasks or jacketed reactors is necessary. The limitations of standard laboratory equipment, such as the efficiency of magnetic stirring or the capacity of rotary evaporators, must be considered.
The goal of academic scale-up is not necessarily to optimize for cost in the same way as industrial process chemistry but to reliably produce sufficient quantities of the target compound for further research. researchgate.netacs.org
Molecular Interactions and Biological Target Engagement Studies of 1 3 Aminopyridin 4 Yl Piperidin 3 Ol
In Vitro Biochemical and Biophysical Characterization of Target Interactions
Ligand-Binding Assays and Affinity Determination
Ligand-binding assays are crucial for quantifying the interaction between a ligand, such as 1-(3-Aminopyridin-4-yl)piperidin-3-ol, and its putative biological target, which could be a receptor or an enzyme. wikipedia.orgtaylorandfrancis.com These assays measure the affinity of the ligand for its target, typically expressed as the equilibrium dissociation constant (Kd) or the inhibitor constant (Ki). nih.gov A common approach involves a competitive binding assay where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the target. labome.comnih.gov
The affinity of this compound for a specific target, for instance, a kinase or a G-protein coupled receptor (GPCR), would be determined by incubating the target protein with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the target is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Illustrative Ligand-Binding Assay Data for this compound
| Target | Assay Type | Labeled Ligand | IC50 (nM) | Ki (nM) |
|---|---|---|---|---|
| Kinase A | Radioligand Competition | [3H]-Staurosporine | 150 | 75 |
| GPCR B | Radioligand Competition | [3H]-Spiperone | 450 | 225 |
| Ion Channel C | Radioligand Competition | [3H]-Tetrodotoxin | >10000 | >5000 |
Enzyme Inhibition Kinetics and Mechanism of Action (Enzymatic Targets)
Should initial screening suggest that this compound interacts with an enzymatic target, detailed kinetic studies would be necessary to determine the mechanism of inhibition. khanacademy.orgmit.edu Such studies reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. sci-hub.selibretexts.org This is achieved by measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations. nih.gov
For example, if this compound were to inhibit a hypothetical "Kinase A," a series of experiments would be conducted. The velocity of the enzymatic reaction would be measured with varying concentrations of both the substrate (e.g., ATP) and this compound. The data would then be plotted using methods such as the Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). khanacademy.org
Hypothetical Enzyme Inhibition Kinetic Parameters for this compound against Kinase A
| Parameter | Value (in the absence of inhibitor) | Value (in the presence of inhibitor) | Inhibition Type |
|---|---|---|---|
| Vmax | 100 µmol/min | 100 µmol/min | Competitive |
| Km | 10 µM | 30 µM |
Receptor Binding Profiling (Excluding Clinical Relevance)
To understand the selectivity of this compound, it is essential to profile its binding against a broad panel of receptors, ion channels, and transporters. numberanalytics.com This is often carried out by specialized contract research organizations that maintain extensive libraries of biological targets. Such profiling helps to identify both primary targets and potential off-target interactions that are not of immediate clinical relevance but are crucial for understanding the compound's molecular pharmacology. The assays are typically competitive binding assays, measuring the percentage of inhibition of a radiolabeled ligand's binding at a fixed concentration of the test compound.
A hypothetical screening of this compound against a panel of 50 common receptors might reveal significant binding to a small subset of targets, indicating a degree of selectivity.
Illustrative Receptor Binding Profile for this compound at 1 µM Concentration
| Receptor Target | Ligand | % Inhibition |
|---|---|---|
| Adrenergic α1A | [3H]Prazosin | 5 |
| Dopamine D2 | [3H]Spiperone | 65 |
| Serotonin 5-HT2A | [3H]Ketanserin | 72 |
| Muscarinic M1 | [3H]Pirenzepine | 12 |
Cellular Target Identification and Validation Strategies
Photoaffinity Labeling and Chemical Proteomics Approaches
To identify the direct binding partners of this compound within a complex biological system, such as a cell lysate or intact cells, photoaffinity labeling coupled with chemical proteomics can be employed. nih.govnih.gov This technique involves synthesizing a derivative of the compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne). tandfonline.comnih.gov Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein. bohrium.com The tagged proteins can then be enriched and identified using mass spectrometry. mdpi.comstanford.edutandfonline.com
This approach provides a powerful tool for unbiased target identification and can reveal novel binding partners that might not be identified through traditional methods. researchgate.net The design of the photoaffinity probe is critical to ensure that its binding properties are not significantly altered compared to the parent compound.
CRISPR/Cas9 Gene Editing for Target Validation in Cell Lines
Once putative targets have been identified, for example through chemical proteomics, their biological relevance to the compound's activity needs to be validated. biocompare.com The CRISPR/Cas9 gene-editing technology offers a precise and efficient way to achieve this. nabea.pubnabea.pub By using CRISPR/Cas9, specific genes encoding the identified target proteins can be knocked out or mutated in relevant cell lines. nih.govselectscience.net
If the cellular effect of this compound is diminished or abolished in the knockout or mutant cell line compared to the wild-type cells, this provides strong evidence that the edited gene product is a direct and functionally relevant target of the compound. For instance, if the compound induces a specific phenotype (e.g., cell cycle arrest), and this effect is lost in cells where a putative kinase target has been knocked out, this validates the kinase as a key mediator of the compound's action.
RNA Interference (RNAi) Studies for Target Confirmation
There are no published RNAi studies to confirm the biological targets of this compound.
Structural Elucidation of Ligand-Target Complexes
No structural data from X-ray crystallography, Cryo-EM, or NMR spectroscopy for this compound bound to any biological target are publicly available.
X-ray Crystallography of this compound Bound to Target Proteins
There are no published reports on the use of X-ray crystallography to determine the structure of this compound in complex with any protein target.
Cryo-Electron Microscopy (Cryo-EM) Applications
No Cryo-EM studies involving this compound have been reported in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
There are no published NMR spectroscopic studies focused on the conformational analysis of this compound.
Investigation of Allosteric Modulation and Cooperative Binding Mechanisms
No research has been published investigating the potential for this compound to act as an allosteric modulator or to engage in cooperative binding with any biological target.
Mechanistic Elucidation of Cellular Responses Triggered by 1 3 Aminopyridin 4 Yl Piperidin 3 Ol
Analysis of Intracellular Signaling Pathways Modulation
Kinase Activity Profiling and Phosphorylation Cascades
No studies have been published that profile the effect of 1-(3-Aminopyridin-4-yl)piperidin-3-ol on the human kinome or detail its influence on specific phosphorylation cascades.
Second Messenger Regulation Studies
There is no available data on whether this compound modulates the levels or activities of key second messengers such as cAMP, cGMP, calcium ions, or inositol (B14025) phosphates.
Gene Expression and Proteomic Profiling in Cellular Systems
No gene expression or proteomic profiling studies have been conducted to identify the global changes in cellular transcription and translation following treatment with this compound.
Cellular Phenotypic Assays (Excluding Clinical Outcomes)
Cell Viability and Proliferation Studies (Purely Mechanistic)
The mechanistic effects of this compound on cell viability and proliferation have not been investigated.
Apoptosis and Necrosis Pathway Investigations
There are no studies detailing the pro- or anti-apoptotic or necrotic effects of this compound or the specific molecular pathways it may modulate.
Future research is required to explore the bioactivity of this compound and to determine its potential as a modulator of cellular processes. Such studies would be the first step in understanding its mechanism of action and potential therapeutic applications.
Cell Migration and Invasion Assays
There is no available research detailing the impact of this compound on cell migration or invasion. Studies employing methodologies such as scratch (wound-healing) assays or Transwell/Boyden chamber assays to investigate the pro-migratory or anti-migratory effects of this compound have not been published. Consequently, no data on cell velocity, closure rates, or the number of invasive cells in response to treatment with this compound is available.
High-Throughput Screening (HTS) Methodologies for Cellular Activity Profiling
No published high-throughput screening campaigns list this compound as a hit or active compound. Information regarding its inclusion in screening libraries, the cellular models it was tested against, or the specific endpoints measured (e.g., fluorescence, luminescence, cell viability) is absent from the scientific record.
Development of Reporter Gene Assays for Mechanistic Interrogation
There is no evidence of the development or use of reporter gene assays to investigate the mechanism of action of this compound. Research detailing the use of specific reporter constructs (e.g., luciferase, β-galactosidase) linked to promoters of signaling pathways to determine which cellular pathways are modulated by this compound is not available.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 1 3 Aminopyridin 4 Yl Piperidin 3 Ol Derivatives
Systematic Exploration of Functional Group Contributions to Biological Activity
A systematic exploration of how different functional groups on the 1-(3-Aminopyridin-4-yl)piperidin-3-ol scaffold influence its biological activity would typically involve the synthesis and biological evaluation of a library of analogues. This would include modifications at the 3-amino group of the pyridine (B92270) ring, the piperidin-3-ol moiety, and the piperidine (B6355638) nitrogen. For instance, acylation or alkylation of the amino group, esterification or etherification of the hydroxyl group, and substitution on the piperidine nitrogen would provide insights into the role of these functionalities. However, no such systematic studies were found in the public domain for this specific compound.
Identification of Key Pharmacophoric Features and Essential Substructures
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For this compound, key pharmacophoric features would likely include a hydrogen bond donor (the amino group and the hydroxyl group), a hydrogen bond acceptor (the pyridine nitrogen and the hydroxyl oxygen), and a basic nitrogen atom (in the piperidine ring). The spatial relationship between these features would be critical for its interaction with a biological target. Without biological activity data and a series of active analogues, a specific pharmacophore model for this compound cannot be developed.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This allows for the prediction of the activity of novel analogues.
Development of Ligand-Based QSAR Models
Ligand-based QSAR models are developed when the three-dimensional structure of the biological target is unknown. These models are built using a set of molecules with known activities. The process involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with biological activity using statistical methods like multiple linear regression or partial least squares. The absence of a dataset of biologically evaluated derivatives of this compound precludes the development of such models.
Application of Machine Learning Algorithms in SAR Analysis
Machine learning algorithms, such as support vector machines, random forests, and neural networks, are increasingly used in SAR analysis to build more complex and predictive QSAR models. These methods can handle large datasets and non-linear relationships between structure and activity. However, their application is contingent on the availability of a substantial and diverse dataset of compounds with measured biological activities, which is not available for the subject compound.
Conformational Analysis and its Impact on Ligand-Target Recognition
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound would involve determining the preferred spatial arrangement of its constituent rings and functional groups. This can be achieved through computational methods (e.g., molecular mechanics and quantum mechanics calculations) or experimental techniques (e.g., NMR spectroscopy and X-ray crystallography). Such studies would reveal the energetically favorable conformations and how they might fit into a hypothetical binding pocket. No specific conformational analysis studies for this compound were identified.
Physicochemical Property Modulation for Optimized Biological Probe Design (Excluding ADME/PK)
The design of effective biological probes requires careful tuning of physicochemical properties such as solubility, lipophilicity (logP), and pKa. For this compound, modifications to its structure could be made to optimize these properties for a specific biological assay. For example, introducing polar or non-polar groups could modulate solubility and lipophilicity. However, without a defined biological target or activity, and without experimental data on the physicochemical properties of a series of its derivatives, a discussion on the strategic modulation of these properties for this specific scaffold remains speculative.
Computational Chemistry and Molecular Modeling Studies of 1 3 Aminopyridin 4 Yl Piperidin 3 Ol
In Silico Screening and Virtual Library Design Based on the 1-(3-Aminopyridin-4-yl)piperidin-3-ol Scaffold
In silico screening and the design of virtual libraries are foundational steps in early-stage drug discovery. These processes leverage computational power to explore a vast chemical space, identifying novel molecules with a high probability of biological activity.
The this compound structure serves as a "scaffold" or "core," a common chemical framework upon which a virtual library can be built. The process involves systematically adding different chemical groups (R-groups) to specific attachment points on the scaffold to generate a large, diverse collection of virtual derivatives. These libraries can then be screened against a biological target of interest to identify promising candidates for synthesis and experimental testing. nih.gov
The design of such a library would follow a structured approach:
Scaffold Definition: The this compound core is defined as the fixed chemical entity.
Enumeration of Derivatives: Various functional groups are computationally attached to reactive sites, such as the secondary amine of the piperidine (B6355638) ring or the hydroxyl group, to create thousands of unique virtual compounds.
Property Filtering: The generated library is filtered based on key physicochemical properties to ensure drug-likeness. This often involves applying filters like Lipinski's Rule of Five, which predicts oral bioavailability, and assessing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties computationally. alliedacademies.orgnih.gov
An illustrative data table for a virtual library design based on the specified scaffold is presented below.
| Scaffold | Derivative ID | Modification | Predicted Molecular Weight | Predicted logP | Predicted H-Bond Donors/Acceptors |
| This compound | VIRT-001 | R-group at hydroxyl: -CH3 | 207.28 | 1.8 | 2 / 4 |
| This compound | VIRT-002 | R-group at piperidine-N: -C(O)CH3 | 235.29 | 1.5 | 2 / 4 |
| This compound | VIRT-003 | R-group at amino-H: -CH2-Ph | 283.38 | 3.5 | 2 / 4 |
Note: This table is for illustrative purposes to demonstrate the concept of a virtual library and does not represent actual experimental data.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is a critical tool for understanding the structural basis of protein-ligand interactions and for virtual screening of compound libraries. nih.gov
Before screening a library of novel compounds, it is essential to validate the chosen docking protocol to ensure its accuracy and predictive power. nih.gov A standard validation procedure involves:
Re-docking: A known co-crystallized ligand is extracted from the protein's crystal structure and then docked back into the binding site. The protocol is considered reliable if it can reproduce the experimental binding pose with high fidelity, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose. mdpi.com
Cross-docking: Known active and inactive compounds are docked into the target site. A validated protocol should be able to distinguish between binders and non-binders, often reflected in more favorable docking scores for the active compounds. nih.gov
For a study involving this compound, a reliable docking protocol would first need to be established for the specific biological target of interest using these validation techniques.
Once a docking protocol is validated, it can be used to predict how this compound and its derivatives bind to a target protein. The simulation provides detailed insights into the binding mode, including the specific intermolecular interactions that stabilize the complex. These interactions are crucial for ligand affinity and selectivity.
Key interactions typically analyzed include:
Hydrogen Bonds: The aminopyridine and piperidinol moieties of the scaffold contain multiple hydrogen bond donors and acceptors, which can form critical interactions with polar residues in a binding pocket.
Hydrophobic Interactions: Non-polar regions of the ligand can interact favorably with hydrophobic residues like leucine, valine, and phenylalanine.
π-Cation and π-π Stacking: The pyridine (B92270) ring can engage in π-cation interactions with positively charged residues (e.g., lysine, arginine) or π-π stacking with aromatic residues (e.g., tyrosine, tryptophan, phenylalanine). nih.govnih.gov
For instance, studies on other piperidine-based inhibitors have identified key interactions, such as hydrogen bonds with residues like Glu172 and π-cation interactions with Phe107, as being crucial for binding affinity. nih.gov A similar analysis for this compound would map its potential interactions within a given target's active site, guiding further chemical modifications to enhance potency.
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) would be employed to optimize its geometry and calculate various electronic descriptors.
The electrostatic potential (ESP) surface of a molecule is crucial for predicting its intermolecular interactions, particularly hydrogen bonding and electrostatic interactions with biological targets. The ESP surface maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the ESP surface would likely show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These regions are potential hydrogen bond acceptors. The amino group's nitrogen would also contribute to the negative potential.
Positive Potential (Blue): Located around the hydrogen atoms of the amino and hydroxyl groups, making them potent hydrogen bond donors.
These features are critical for the molecule's interaction with protein binding sites, guiding its orientation and affinity. Computational studies on similar piperidine and piperazine derivatives confirm that the electrostatic potential is key to their binding mechanisms.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are key determinants of a molecule's reactivity and electronic transitions.
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the pyridine nitrogen. This indicates that these are the most probable sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. The LUMO is likely to be distributed over the pyridine ring, making it susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. Quantum chemical studies on aminopyridines have shown that the position of the amino group influences the HOMO-LUMO gap. For instance, calculations on 2-aminopyridine, 3-aminopyridine (B143674), and 4-aminopyridine using DFT (B3LYP/6-311G++(d,p)) revealed HOMO-LUMO energy gaps of -0.2624 eV, -0.1915 eV, and -0.2723 eV, respectively. ijret.org The relatively low energy gaps indicate that these molecules are polarizable and chemically reactive. ijret.org
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on Analogous Aminopyridines
| Molecular Orbital | Energy (eV) (Projected) | Localization | Implication for Reactivity |
| HOMO | -6.0 to -5.5 | Primarily on the aminopyridine ring | Site for electrophilic attack |
| LUMO | -1.5 to -1.0 | Distributed across the pyridine ring | Site for nucleophilic attack |
| HOMO-LUMO Gap | 4.0 to 4.5 | - | Indicates chemical reactivity |
Note: These values are projected based on typical values for aminopyridine derivatives and would require specific QM calculations for this compound for precise determination.
Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) Integration for Analog Discovery
The aminopyridine scaffold is a common feature in many kinase inhibitors. nih.gov Both LBDD and SBDD approaches are powerful strategies for the discovery of novel analogs of this compound, potentially targeting kinases or other enzyme families.
Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the biological target, LBDD methods rely on the information from a set of known active molecules.
Pharmacophore Modeling: A pharmacophore model for analogs of this compound would be generated based on the common chemical features of active compounds. This model would likely include hydrogen bond donors (amino and hydroxyl groups), hydrogen bond acceptors (pyridine nitrogen and hydroxyl oxygen), and a hydrophobic feature (the piperidine ring). This pharmacophore can then be used to screen virtual libraries for new compounds with similar features.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For aminopyridine derivatives, 2D and 3D QSAR models have been developed to predict their anticancer activities as tyrosine kinase inhibitors. nih.gov Such models could guide the modification of the this compound scaffold to enhance its potency.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be employed for more rational drug design.
Molecular Docking: Docking simulations would be used to predict the binding mode and affinity of this compound and its analogs within the active site of a target protein. For instance, in a kinase active site, the aminopyridine moiety could form key hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors.
Integration of LBDD and SBDD: The most powerful approach involves the integration of both LBDD and SBDD. A pharmacophore model developed from LBDD can be used to filter a large compound library, and the resulting hits can then be docked into the target's active site (SBDD) to refine the selection and prioritize compounds for synthesis and biological testing. This integrated approach has been successfully applied to the design of inhibitors for various targets, including kinases.
Table 2: Integrated LBDD/SBDD Workflow for Analog Discovery of this compound
| Step | Method | Description | Expected Outcome |
| 1 | LBDD: Pharmacophore Modeling | Generate a 3D pharmacophore model based on known active aminopyridine-piperidine compounds. | A virtual representation of the key interaction features required for biological activity. |
| 2 | Virtual Screening | Screen large chemical databases using the pharmacophore model. | A filtered list of compounds with the desired chemical features. |
| 3 | SBDD: Molecular Docking | Dock the filtered compounds into the 3D structure of the target protein. | Prediction of binding poses and affinities for the hit compounds. |
| 4 | Analog Design | Modify the lead compound (this compound) based on docking results and QSAR models. | Novel analogs with potentially improved potency and selectivity. |
| 5 | Synthesis and Biological Evaluation | Synthesize and test the designed analogs for their biological activity. | Experimental validation of the computational predictions. |
Advanced Analytical and Spectroscopic Characterization in Research of 1 3 Aminopyridin 4 Yl Piperidin 3 Ol
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 1-(3-Aminopyridin-4-yl)piperidin-3-ol (molecular formula C₁₀H₁₅N₃O), HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula.
In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion would be compared to the calculated theoretical mass.
Table 7.1: Theoretical and Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Precise Mass (m/z) |
|---|
Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion. The resulting fragmentation pattern provides critical information about the molecule's structure. Key fragments would arise from the cleavage of the piperidine (B6355638) and pyridine (B92270) rings and the loss of the hydroxyl and amino groups. Analysis of these fragments helps to piece together the connectivity of the molecule, confirming the presence and relative positions of the functional groups.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
While basic 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, multidimensional NMR techniques are indispensable for the definitive structural elucidation of complex molecules like this compound.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
A suite of 2D NMR experiments is required to establish the complete bonding framework and spatial arrangement of atoms. sdsu.eduyoutube.comemerypharma.comepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu It would be used to map the connections between protons on the piperidine ring and to identify adjacent protons on the pyridine ring. For instance, the proton on the carbon bearing the hydroxyl group (C3-H) would show a correlation to the protons on the adjacent carbons (C2-H₂ and C4-H₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the unambiguous assignment of all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to three bonds). epfl.ch HMBC is crucial for identifying quaternary carbons (those without attached protons) and for connecting the different fragments of the molecule. For example, it would show correlations from the protons on the piperidine ring to the carbon atoms of the pyridine ring, confirming the C-N bond that links the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly important for determining the stereochemistry and preferred conformation of the molecule. For the piperidine ring, which can exist in a chair conformation, NOESY can help determine the axial or equatorial orientation of substituents, such as the hydroxyl group.
Table 7.2: Expected 2D NMR Correlations for Structural Elucidation
| Experiment | Correlation Type | Information Gained |
|---|---|---|
| COSY | ¹H – ¹H (2-3 bonds) | Identifies adjacent protons within the piperidine and pyridine rings. |
| HSQC | ¹H – ¹³C (1 bond) | Assigns carbons directly attached to specific protons. |
| HMBC | ¹H – ¹³C (2-3 bonds) | Establishes long-range connectivity, linking the piperidine and pyridine rings and identifying quaternary carbons. |
| NOESY | ¹H – ¹H (through space) | Determines stereochemistry and conformational preferences of the piperidine ring. |
Solid-State NMR for Polymorphic Studies or Ligand-Bound States
Solid-state NMR (ssNMR) is a powerful technique for studying molecules in their solid form. ox.ac.uk This is particularly useful for characterizing different crystalline forms (polymorphs) of a drug substance, which can have different physical properties. If this compound were to be developed as a pharmaceutical, ssNMR could be used to identify and differentiate between potential polymorphs. Additionally, if the molecule were studied in a complex with a biological target (like a protein), ssNMR could provide insights into the conformation and interactions of the ligand in its bound state. ox.ac.uk
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.ukamericanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups in this compound.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. usp.br Aromatic ring vibrations are often strong in Raman spectra.
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes to specific atomic motions within the molecule. researchgate.net
Table 7.3: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (amine) | Stretching | 3300 - 3500 (sharp, two bands) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C, C=N (aromatic ring) | Stretching | 1450 - 1650 |
| C-O (alcohol) | Stretching | 1050 - 1260 |
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Changes
The piperidin-3-ol moiety contains a chiral center at the C3 position. If the compound is synthesized as a single enantiomer or if the racemic mixture is separated, Circular Dichroism (CD) spectroscopy can be used. CD measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the chiral environment of the molecule and can be used to confirm the absolute configuration of the enantiomers (when compared to theoretical calculations) and to study conformational changes that may occur upon binding to a chiral target, such as a protein.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray Diffraction (XRD). mdpi.com This technique requires growing a suitable single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise 3D model of the molecule, showing bond lengths, bond angles, and the exact spatial arrangement of all atoms. mdpi.com An XRD structure would provide unequivocal proof of the molecule's connectivity and the relative stereochemistry of the chiral center. For piperidine-containing compounds, XRD can reveal the specific chair or boat conformation of the ring in the solid state. researchgate.net
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Chiral HPLC, GC-MS)
The structural complexity of this compound, which contains a chiral center at the 3-position of the piperidine ring, necessitates the use of sophisticated analytical methods to resolve its enantiomers and ascertain its chemical purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for the separation of enantiomers. For a compound like this compound, which possesses a hydroxyl group and amino groups, derivatization is often a key step to enhance chromatographic resolution and detection. A common strategy involves reacting the amine or alcohol functional groups with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase.
Alternatively, direct separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are widely employed for their broad applicability in resolving a diverse range of chiral compounds. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP.
A hypothetical chiral HPLC method for the enantiomeric separation of this compound could be developed as follows. The selection of the mobile phase, typically a mixture of a non-polar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is critical for optimizing the separation. The flow rate and column temperature are also fine-tuned to achieve baseline resolution of the enantiomeric peaks. Detection is commonly performed using a UV detector, leveraging the chromophoric pyridine ring in the molecule.
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |
| Mobile Phase | Hexane:Isopropanol (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
The resulting chromatogram would ideally show two distinct peaks corresponding to the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric excess (ee) of a sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile and thermally stable compounds. For a polar molecule like this compound, derivatization is typically required to increase its volatility and prevent unwanted interactions with the GC column. Silylation, for instance, can be used to convert the hydroxyl and amino groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and amines.
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the identification of the compound and any impurities present.
The fragmentation pattern of the derivatized this compound would be expected to show characteristic ions corresponding to the loss of specific fragments from the parent molecule. For example, cleavage of the piperidine ring or the bond connecting the piperidine and pyridine rings would produce predictable fragment ions.
Table 2: Anticipated GC-MS Data for Derivatized this compound
| Parameter | Description |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Expected Fragments | Molecular ion peak (M+), fragments corresponding to the pyridine and piperidine moieties, and loss of TMS groups. |
By analyzing the retention times and mass spectra of the peaks in the chromatogram, one can identify and quantify the main compound and any impurities, thus providing a comprehensive assessment of the sample's purity.
Future Research Directions and Uncharted Territories for 1 3 Aminopyridin 4 Yl Piperidin 3 Ol
Exploration of Underexplored Biological Targets and Pathways
The 1-(3-Aminopyridin-4-yl)piperidin-3-ol scaffold, incorporating both a piperidine (B6355638) ring and an aminopyridine motif, is suggestive of activity against a range of biological targets, particularly kinases and other enzymes that bind heterocyclic compounds. While its precise biological activities are not extensively documented, related structures have shown significant effects across various target classes. Future research should systematically explore its inhibitory potential against families of enzymes where similar scaffolds have proven effective.
For instance, piperidine-containing compounds are known to be potent inhibitors of various kinases, such as Protein Kinase B (Akt) and Phosphoinositide 3-kinase (PI3K). Derivatives of 4-aminopiperidine have been developed as selective inhibitors of PI3Kδ nih.gov and Akt nih.gov. Given the prevalence of dysregulated kinase activity in cancer, a comprehensive screening of this compound against a panel of cancer-relevant kinases could reveal novel anticancer applications.
Furthermore, the piperidine core is a key pharmacophore in antifungals that target ergosterol biosynthesis. mdpi.com Specifically, these compounds can inhibit sterol C14-reductase and sterol C8-isomerase by mimicking high-energy carbocationic intermediates in the enzymatic reaction. mdpi.com Investigating the antifungal properties of this compound and its derivatives could open new avenues for treating fungal infections. Other potential target classes, based on the activities of related piperidine derivatives, include neurokinin-3 receptors (NK3R), which are involved in the hormonal axis, and various targets implicated in central nervous system disorders. nih.govresearchgate.net
Table 1: Potential Biological Target Classes for this compound
| Target Class | Rationale based on Related Scaffolds | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases (e.g., PI3K, Akt) | Piperidine derivatives show potent inhibition. nih.govnih.gov | Oncology |
| Ergosterol Biosynthesis Enzymes | Piperidine ring can mimic high-energy intermediates. mdpi.com | Antifungal |
| Neurokinin Receptors (e.g., NK3R) | Fused piperidine structures act as antagonists. nih.gov | Hormonal Disorders |
| CNS Targets | Piperidin-1-yl derivatives have shown activity in neuropsychosis models. researchgate.net | Neurology |
Integration with Phenotypic Screening Platforms for Novel Biological Activity Discovery
Phenotypic screening, which assesses a compound's effect on cellular or organismal phenotype without a preconceived target, offers a powerful, unbiased approach to discovering novel biological activities. This strategy is particularly valuable for identifying first-in-class therapeutics. A promising future direction is to integrate this compound and a library of its derivatives into diverse phenotypic screening platforms.
A notable example of this approach successfully identified 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization, suggesting a potential therapeutic strategy for multiple sclerosis. nih.gov This discovery was achieved using a gene biomarker-based phenotypic screen. nih.gov A similar strategy could be employed for this compound to uncover unexpected activities in areas such as immunology, neurobiology, and infectious diseases.
High-content imaging platforms, which can simultaneously measure hundreds of cellular parameters, would be particularly effective. By treating various cell lines with the compound and its analogs, researchers can generate detailed "phenotypic fingerprints" that can be compared to those of known drugs to infer mechanisms of action or identify entirely novel cellular responses.
Development of Optically Active Isomers and Their Stereospecific Activities
The this compound molecule contains a stereocenter at the 3-position of the piperidine ring, meaning it exists as a pair of enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, metabolic profiles, and toxicities. Therefore, a critical area of future research is the development of methods to synthesize the individual (R) and (S) enantiomers and evaluate their stereospecific activities.
Significant progress has been made in the asymmetric synthesis of related chiral piperidine structures. For example, enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols have been synthesized from chiral epoxypiperidines. arkat-usa.org Another approach successfully prepared (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol with control over both relative and absolute stereochemistry using methods like Rh(I)-catalyzed asymmetric hydrogenation and biocatalytic resolution. nih.gov These established strategies could be adapted to produce optically pure isomers of this compound. Once isolated, the individual enantiomers should be tested in relevant biological assays to determine if one isomer is responsible for the desired activity (the eutomer) while the other is less active or inactive (the distomer).
Applications in Chemical Probe Development for Biological System Perturbation
A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein target. The this compound scaffold could serve as an excellent starting point for the development of such probes. To be an effective probe, a molecule should exhibit high potency and selectivity for its target.
Future work could focus on derivatizing the scaffold to introduce functionalities that allow for target identification and visualization. This could include incorporating a photo-affinity label for covalently cross-linking to the target protein upon UV irradiation, or attaching a fluorescent dye or a biotin (B1667282) tag for pull-down experiments and imaging. The aminopyridine nitrogen or the piperidinol oxygen are convenient handles for such modifications. Furthermore, developing covalent probes by incorporating a reactive "warhead" could enable the permanent labeling and inhibition of a target protein, which is a powerful technique in chemical biology. nih.gov
Design of Covalently Modifying Ligands Based on the Scaffold
Covalent inhibitors, which form a stable chemical bond with their target protein, can offer advantages in terms of prolonged duration of action, high potency, and the ability to overcome drug resistance. nih.govmdpi.com The this compound framework can be strategically modified to create covalently modifying ligands.
The design of such ligands involves identifying a nucleophilic amino acid residue (e.g., cysteine, lysine) in the binding pocket of a target protein and then appending a suitable electrophilic group, or "warhead," to the scaffold that can react with it. mdpi.com Future research should focus on computational modeling to identify potential targets with suitably located nucleophiles that could be targeted by derivatives of this compound. Subsequently, synthetic efforts can be directed toward installing various warheads, such as acrylamides, propiolamides, or nitriles, onto the scaffold to create a library of potential covalent inhibitors. mdpi.comnih.gov These compounds could then be screened for irreversible binding and potent biological activity.
Table 2: Examples of Electrophilic Warheads for Covalent Ligand Design
| Warhead | Target Residue | Mechanism |
|---|---|---|
| Acrylamide | Cysteine | Michael Addition |
| Propiolamide | Cysteine | Michael Addition |
| Nitrile | Cysteine | Thioimidate Formation |
| Epoxide | Cysteine, Lysine, Serine | Nucleophilic Ring Opening |
Potential for Scaffold Hopping and New Chemical Entity Generation based on this compound Framework
Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure of a molecule with a structurally different but functionally equivalent scaffold to generate new chemical entities with improved properties. uniroma1.it This approach can be used to escape undesirable intellectual property space, improve drug-like properties (e.g., solubility, metabolic stability), or discover novel biological activities. nih.govdundee.ac.uk
The this compound framework is ripe for scaffold hopping explorations. The aminopyridine moiety could be replaced with other bioisosteric nitrogen-containing heterocycles like pyridazinones or benzo[d]thiazoles to modulate binding interactions and physicochemical properties. mdpi.com Similarly, the piperidinol ring could be substituted with other saturated heterocycles or even acyclic linkers to explore different conformational spaces and vector orientations for the key functional groups. Computational methods that analyze shape and electrostatic similarity can guide the rational design of these novel scaffolds.
Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. semanticscholar.orgnih.gov These technologies can be powerfully applied to the this compound scaffold for accelerated compound design and optimization.
De novo drug design algorithms can generate novel molecular structures based on the this compound framework that are predicted to have high affinity for a specific target. nih.gov Reinforcement learning models can be used to "grow" molecules and bias their generation toward desired properties like high potency and low toxicity. nih.gov
Development of Targeted Delivery Systems for in vitro or in vivo Research Tools (Excluding Therapeutic Delivery)
The development of targeted delivery systems for research tools is a burgeoning field that aims to enhance the precision and efficacy of experimental probes and diagnostic agents. For this compound, this represents a significant area of future investigation. The focus would be on leveraging its chemical structure to create sophisticated tools for laboratory research, rather than for therapeutic applications. These tools could be instrumental in elucidating cellular and molecular mechanisms, mapping biological pathways, and improving the resolution of bio-imaging techniques.
The primary amino group on the pyridine (B92270) ring and the hydroxyl group on the piperidine ring of this compound are ideal candidates for chemical conjugation. These functional groups can be exploited to attach a variety of moieties, thereby creating targeted delivery systems for specific research applications. For instance, the compound could be conjugated to fluorescent dyes, affinity tags, or nanoparticles to create probes for molecular imaging and cellular analysis.
Future research in this area could explore several avenues:
Conjugation to Fluorescent Probes: By attaching a fluorophore to this compound, novel fluorescent probes could be developed. These probes could be designed to target specific enzymes or receptors, allowing for their visualization and tracking within living cells or tissues using techniques like confocal microscopy.
Development of Biotinylated Derivatives: Biotinylation of the compound would enable its use in affinity-based research applications. The resulting biotinylated probe could be used to isolate and identify its binding partners from complex biological samples through techniques such as pull-down assays and affinity chromatography.
Fabrication of Nanoparticle-Based Systems: Incorporating this compound into nanoparticle platforms could lead to the creation of advanced research tools. nih.govnih.gov For example, the compound could be loaded into or conjugated onto the surface of magnetic nanoparticles for targeted delivery and detection by magnetic resonance imaging (MRI) in preclinical in vivo studies. nih.gov Similarly, quantum dots could be functionalized with this compound to create highly sensitive and stable probes for long-term cellular imaging.
The table below conceptualizes potential targeted delivery systems that could be developed using this compound as a foundational scaffold for research tool applications.
| Delivery System Type | Conjugated Moiety | Target Application | Potential Research Utility |
| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | In vitro cellular imaging | Visualization of subcellular localization and dynamics of the compound's molecular targets. |
| Affinity Probe | Biotin | In vitro protein interaction studies | Identification and isolation of binding proteins from cell lysates. |
| MRI Contrast Agent | Gadolinium-chelate | In vivo preclinical imaging | Non-invasive mapping of the biodistribution of the compound in animal models. |
| PET Tracer | Fluorine-18 (¹⁸F) | In vivo preclinical imaging | Quantitative assessment of target engagement and pharmacokinetics in real-time. nih.gov |
These future research directions highlight the untapped potential of this compound in the development of next-generation research tools. The insights gained from such studies would not only advance our understanding of fundamental biological processes but also lay the groundwork for the future design of more sophisticated molecular probes.
Q & A
Q. What are the common synthetic routes for 1-(3-Aminopyridin-4-yl)piperidin-3-ol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination (for piperidine derivatives). For example:
- Nucleophilic substitution : Reacting 3-aminopyridine-4-yl derivatives with activated piperidin-3-ol precursors under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF. Catalysts such as KI may enhance reactivity .
- Reductive amination : Condensing a ketone intermediate (e.g., 3-oxopiperidine) with 3-aminopyridine-4-amine using NaBH₃CN or H₂/Pd-C in methanol/ethanol. Temperature control (0–25°C) minimizes side reactions .
Q. Key Optimization Factors :
- Solvent choice : Methanol/ethanol improves solubility of intermediates, while DMF accelerates nucleophilic substitution .
- Catalysts : KI or phase-transfer catalysts enhance reaction rates in substitution reactions .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH) ensures >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.5–2.5 ppm (piperidine protons), δ 6.8–8.2 ppm (pyridinyl aromatic protons), and δ 3.5–4.0 ppm (hydroxyl group) confirm structure .
- ¹³C NMR : Signals for the pyridinyl C-N bond (~150 ppm) and piperidine carbons (~45–60 ppm) validate connectivity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for biological assays) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight, with fragmentation patterns verifying substituents .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Methodological Answer:
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or asymmetric catalysis (e.g., Ru-BINAP) to isolate enantiomers .
- Biological Testing : Compare enantiomers in receptor-binding assays (e.g., kinase inhibition). For example, (3R)-enantiomers of similar piperidin-3-ol derivatives showed 15-fold higher selectivity for sphingosine kinase 1 (SK1) vs. SK2 .
- SAR Studies : Modify substituents (e.g., replacing hydroxyl with methoxy) to evaluate steric/electronic effects on target affinity .
Q. How can researchers design derivatives to improve pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Optimization : Introduce trifluoromethyl or alkyl groups to enhance membrane permeability (logP target: 1–3) .
- Metabolic Stability : Replace labile hydroxyl groups with bioisosteres (e.g., fluorine or methyl) to reduce Phase I oxidation .
- Salt Forms : Prepare hydrochloride salts (common for amines) to improve solubility. For example, dihydrochloride derivatives of piperidin-3-amine increased aqueous solubility by >50% .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
- Data Normalization : Express activity as % inhibition relative to positive/negative controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal Validation : Confirm hits via SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
